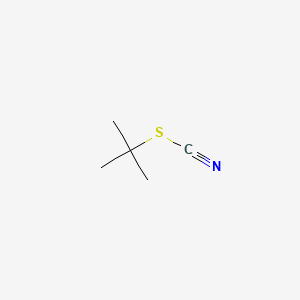
4-Methylnon-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylnon-1-EN-4-OL is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol with a double bond, making it a versatile molecule in organic synthesis and industrial applications. The compound is known for its unique structural properties, which contribute to its reactivity and usefulness in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylnon-1-EN-4-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylnon-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: [ \text{4-Methylnon-1-ene} + \text{BH}_3 \rightarrow \text{4-Methylnon-1-ylborane} ]
- Oxidation: [ \text{4-Methylnon-1-ylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{B(OH)}_3 ]
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-methylnonan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 4-Methylnon-1-one or 4-methylnon-1-al.
Reduction: 4-Methylnonan-4-ol.
Substitution: 4-Methylnon-1-yl chloride or 4-methylnon-1-yl bromide.
Aplicaciones Científicas De Investigación
4-Methylnon-1-EN-4-OL has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylnon-1-EN-4-OL depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparación Con Compuestos Similares
4-Methylnon-1-EN-4-OL can be compared with other similar compounds such as:
4-Methylnon-1-ene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
4-Methylnonan-4-ol: Lacks the double bond, affecting its reactivity and applications.
4-Methyl-1-pentene-4-ol: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a tertiary alcohol and a double bond, providing a balance of reactivity and stability that is valuable in various chemical processes.
Propiedades
Número CAS |
40674-50-8 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
4-methylnon-1-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-6-7-9-10(3,11)8-5-2/h5,11H,2,4,6-9H2,1,3H3 |
Clave InChI |
OQNKQWNDMBCKNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


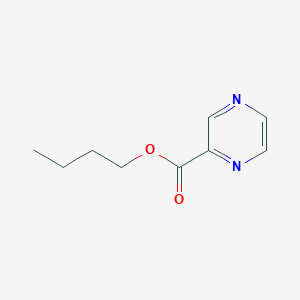



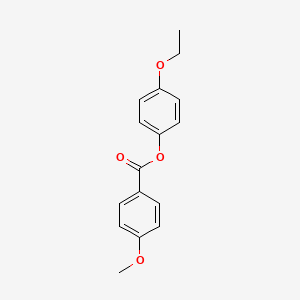
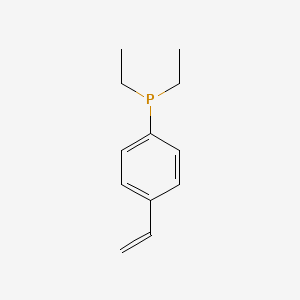
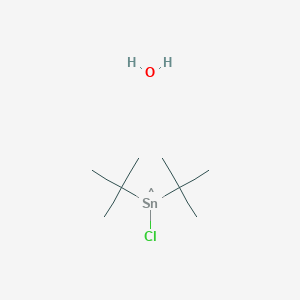
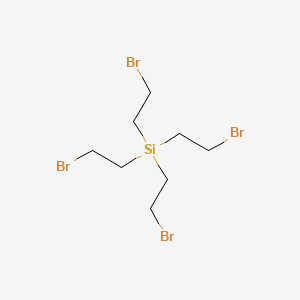
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
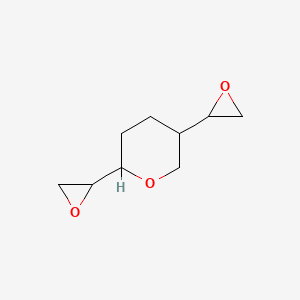
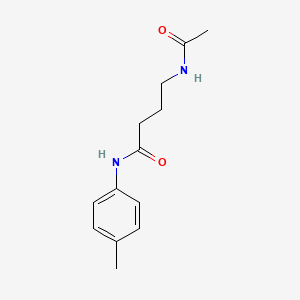
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)

